molecular formula C8H9ClO B079401 Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride CAS No. 15023-40-2

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride

Cat. No.: B079401
CAS No.: 15023-40-2
M. Wt: 156.61 g/mol
InChI Key: CAWIWUDQLJOOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

15023-40-2

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2

InChI Key

CAWIWUDQLJOOFM-UHFFFAOYSA-N

SMILES

C1CC2(CC1C=C2)C(=O)Cl

Canonical SMILES

C1CC2(CC1C=C2)C(=O)Cl

Synonyms

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL sulfur flask was equipped with magnetic stirring, addition funnel, thermometer, reflux condenser with N2-inlet adapter, and outlet adapter connected to a trap immersed in a dry ice/acetone bath. 58.28 g of 2-norbornene-5-carboxylic acid (Aldrich) were charged to the reactor under a positive flow of nitrogen, then 31.4 mL of thionyl chloride (51.32 g). 450 mL of methyl-tert-butyl ether were added, an ice bath was applied, and the contents of the reactor were stirred to mix and cool to 3° C. 51.6 mL of triethylamine (37.45 g) and 20 mL of MTBE were charged to the addition funnel and added dropwise to keep temperature less than 10° C. On completion of the addition the ice bath was removed and the flask was stirred for one hour. The resulting suspension was filtered to remove triethylamine hydrochloride. The resulting clear yellow solution was reduced to an oil on a rotary evaporator and purified by fractional distillation at 8 mBar (fraction boiling at 62-75° C.). 72% recovery at 99.13% purity was attained. The product was stored in a desiccator at room temperature until use.
Quantity
58.28 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two
Quantity
51.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Five

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